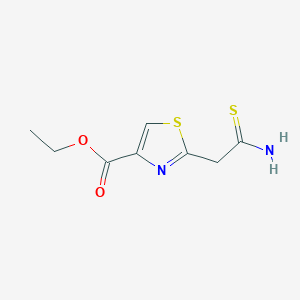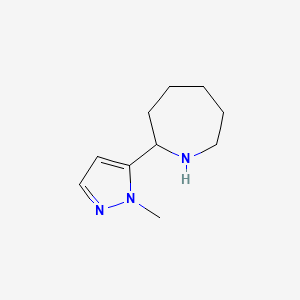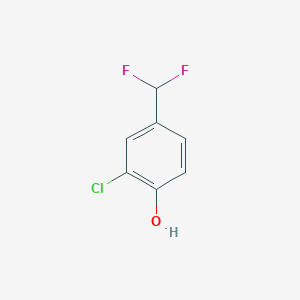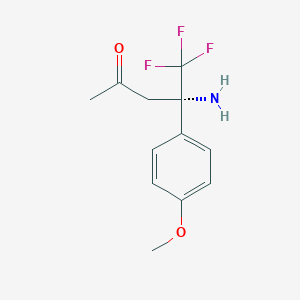
(4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one typically involves multi-step organic reactions. One possible route includes:
Starting Material: The synthesis may begin with a suitable precursor such as 4-methoxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including nucleophilic addition and reduction, to form an intermediate compound.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group may form hydrogen bonds with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-5,5,5-trifluoro-4-(4-hydroxyphenyl)pentan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
(4S)-4-amino-5,5,5-trifluoro-4-(4-chlorophenyl)pentan-2-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
(4S)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one |
InChI |
InChI=1S/C12H14F3NO2/c1-8(17)7-11(16,12(13,14)15)9-3-5-10(18-2)6-4-9/h3-6H,7,16H2,1-2H3/t11-/m0/s1 |
InChI Key |
XUVFNTSJXAVQHH-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)C[C@](C1=CC=C(C=C1)OC)(C(F)(F)F)N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)OC)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



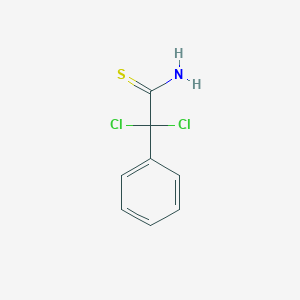
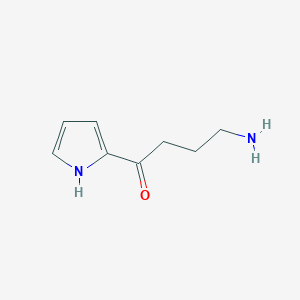
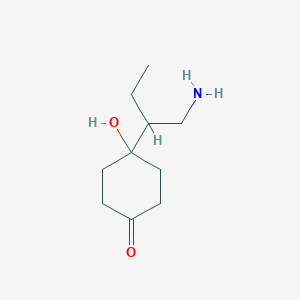
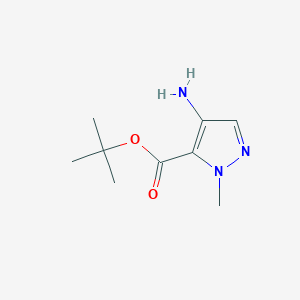
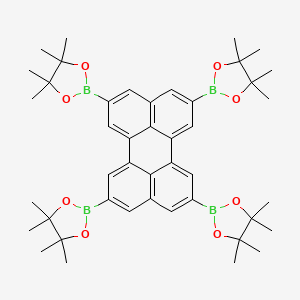
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
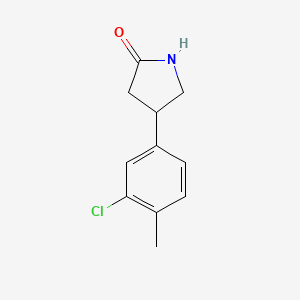
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
